molecular formula C11H18N2O B13255493 (4-Aminobutyl)(benzyloxy)amine CAS No. 737713-33-6

(4-Aminobutyl)(benzyloxy)amine

Cat. No.: B13255493
CAS No.: 737713-33-6
M. Wt: 194.27 g/mol
InChI Key: VEGOOVMQKQHART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminobutyl)(benzyloxy)amine is an organic compound characterized by the presence of both an amine group and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutyl)(benzyloxy)amine typically involves the reaction of 4-aminobutylamine with benzyl alcohol under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out under hydrogenation conditions, where hydrogen gas is bubbled through the reaction mixture at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)(benzyloxy)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce more saturated amine compounds .

Scientific Research Applications

(4-Aminobutyl)(benzyloxy)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, catalysts, and other industrial materials

Mechanism of Action

The mechanism of action of (4-Aminobutyl)(benzyloxy)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminobutyl)(benzyloxy)amine is unique due to the presence of both the amine and benzyloxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts .

Properties

IUPAC Name

N'-phenylmethoxybutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-8-4-5-9-13-14-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGOOVMQKQHART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289767
Record name N1-(Phenylmethoxy)-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737713-33-6
Record name N1-(Phenylmethoxy)-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737713-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(Phenylmethoxy)-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.